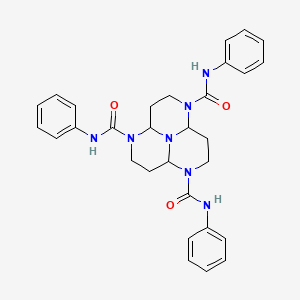![molecular formula C21H40N2O5 B13832384 dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a dicyclohexylazanium group and a butanoate moiety. It is often used in synthetic chemistry due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multiple stepsThe reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters. The use of catalysts and solvents is common to facilitate the reactions and improve the overall efficiency .
化学反応の分析
Types of Reactions: Dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents to proceed efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学的研究の応用
Dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound can be a precursor for drug development, particularly in designing molecules with specific biological activities .
作用機序
The mechanism of action of dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds: Similar compounds include those with analogous structures, such as tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-hydroxybutanoate and other derivatives of butanoate with protective groups .
Uniqueness: What sets dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
特性
分子式 |
C21H40N2O5 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 |
InChIキー |
LIXHXJSPZIZVJY-ZCMDIHMWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)


![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)



![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)


![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
